Proven Essential Intermediate for a Methotrexate-Resistant Antitumor Agent with 100-Fold Superiority
The target compound is the direct synthetic precursor to PKC-32 (9-(2,4-diamino-5-methylquinazoline-6-methylene)aminophenanthrene). PKC-32 itself demonstrates that derivatives built from this aldehyde intermediate achieve a 100‑fold greater growth inhibition potency than methotrexate specifically in methotrexate‑resistant L5178Y leukemia cells possessing a transport defect [1]. While the aldehyde is not the terminal bioactive species, its 5‑methyl‑6‑carbaldehyde functionalization pattern is structurally required for the methylene‑linked phenanthrene modification that confers the resistance‑overcoming activity.
| Evidence Dimension | Growth inhibition potency in methotrexate-resistant tumor cells |
|---|---|
| Target Compound Data | 2,4-Diamino-5-methylquinazoline-6-carbaldehyde serves as the essential intermediate; its downstream product PKC-32 completely overcomes methotrexate resistance. |
| Comparator Or Baseline | Methotrexate in a methotrexate-resistant L5178Y cell line with impaired transport for methotrexate |
| Quantified Difference | PKC-32 is approximately 100‑fold more potent than methotrexate (exact IC50 values not reported for the aldehyde, but the derivative's activity is cited as 100‑fold improvement). |
| Conditions | In vitro growth inhibition assay using methotrexate-resistant L5178Y murine leukemia cells (Schornagel et al., 1984) |
Why This Matters
Procurement of this aldehyde enables the synthesis of antifolate derivatives that retain activity against methotrexate‑resistant cell lines, a critical advantage over methotrexate itself for drug discovery programs targeting resistance.
- [1] Schornagel, J. H., Chang, P. K., Sciarini, L. J., Moroson, B. A., Mini, E., Cashmore, A. R., & Bertino, J. R. (1984). Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Biochemical Pharmacology, 33(20), 3251–3255. View Source
